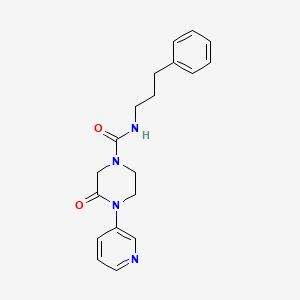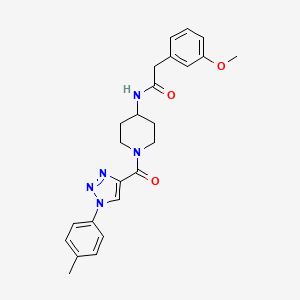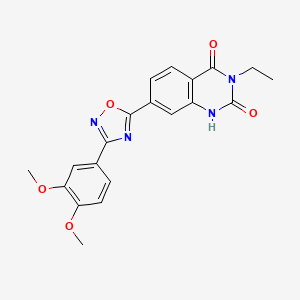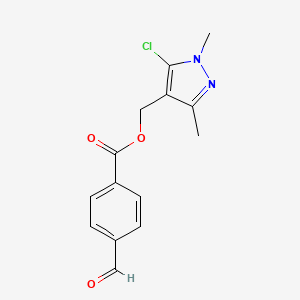
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. P7C3 was first identified in a screen for compounds that promote neurogenesis in the adult mouse brain. Since then, it has been the subject of extensive research due to its potential therapeutic applications in neurodegenerative diseases and brain injury.
Wirkmechanismus
The exact mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in cellular energy metabolism and DNA repair. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to activate the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the production of NAD, as well as promote the survival and differentiation of neural stem cells. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to increase the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its ability to promote neurogenesis and protect against neuronal death in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and brain injury. However, one limitation of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide is its relatively low potency, which may require the use of high concentrations in experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide that may be more effective in promoting neurogenesis and protecting against neuronal death. Another area of interest is the investigation of the potential therapeutic applications of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in human neurodegenerative diseases and brain injury. Additionally, further research is needed to fully understand the mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects.
Synthesemethoden
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of pyridine-3-carboxylic acid with 3-phenylpropanol to form 3-phenylpropylpyridine-3-carboxylate. This intermediate is then reacted with piperazine and triphosgene to form the final product, 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied in animal models of neurodegeneration and brain injury. It has been shown to promote neurogenesis in the adult mouse brain, as well as protect against neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to improve cognitive function in animal models of aging.
Eigenschaften
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-15-22(12-13-23(18)17-9-5-10-20-14-17)19(25)21-11-4-8-16-6-2-1-3-7-16/h1-3,5-7,9-10,14H,4,8,11-13,15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWOBGNFCVPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)


![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)



![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)




![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)